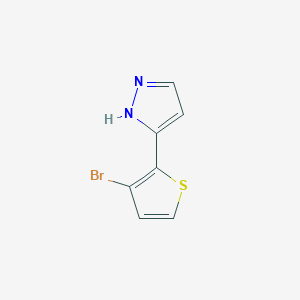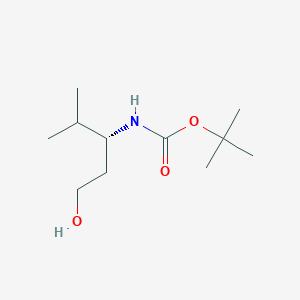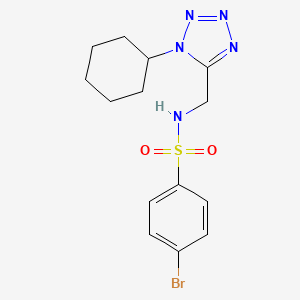
5-(3-bromothiophen-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-bromothiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies such as heterocyclization of different substrates . A method for the synthesis of similar compounds involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for the activation of carbonyl functionality . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of “5-(3-bromothiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring attached to a thiophene ring. The thiophene ring contains a sulfur atom, making it a five-membered heterocyclic compound .Scientific Research Applications
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, which include “5-(3-bromothiophen-2-yl)-1H-pyrazole”, hold an irreplaceable position in the field of electronics due to their exceptional optical and conductive properties . They are used in the design and synthesis of novel materials for optical and electronic devices .
Organic Semiconductors
Thiophene-mediated molecules, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, play a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, enhancing their performance and efficiency .
Organic Field-Effect Transistors (OFETs)
“5-(3-bromothiophen-2-yl)-1H-pyrazole” is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are essential components in flexible electronic devices, contributing to the development of flexible displays and sensors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds, such as “5-(3-bromothiophen-2-yl)-1H-pyrazole”, are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones, due to their high brightness and color accuracy .
Corrosion Inhibitors
Thiophene derivatives, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, are utilized in industrial chemistry as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of industrial equipment .
Biologically Active Compounds
Thiophene-based analogs, including “5-(3-bromothiophen-2-yl)-1H-pyrazole”, have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Future Directions
Thiophene-based compounds have been the focus of many researchers due to their diverse biological activities and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of these compounds .
Mechanism of Action
Target of Action
The compound “5-(3-bromothiophen-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic and radio sensitizing properties .
Mode of Action
Many pyrazole derivatives act by interacting with key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Without specific studies on “5-(3-bromothiophen-2-yl)-1H-pyrazole”, it’s hard to determine the exact biochemical pathways it affects. Thiophene-based compounds, which this compound is also a derivative of, have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, including modulation of cell growth and proliferation .
properties
IUPAC Name |
5-(3-bromothiophen-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQEFVAZIMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)
![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)

![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)

![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)
